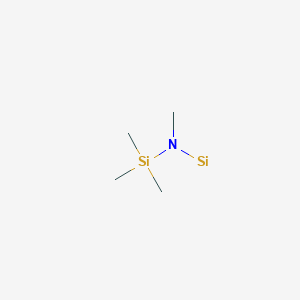

Tetramethylsilazane

Description

Tetramethylsilane (TMS), with the molecular formula Si(CH₃)₄, is a tetrahedral organosilicon compound widely recognized as a chemical shift reference in nuclear magnetic resonance (NMR) spectroscopy due to its sharp, well-defined singlet signal . Its inertness, low polarity, and high volatility make it ideal for this application. Beyond NMR, TMS is utilized in the synthesis of silicone polymers and as a precursor in semiconductor manufacturing .

Properties

CAS No. |

18116-02-4 |

|---|---|

Molecular Formula |

C4H12NSi2 |

Molecular Weight |

130.31 g/mol |

InChI |

InChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3 |

InChI Key |

PXLQYUCPVGZZDQ-UHFFFAOYSA-N |

SMILES |

CN([Si])[Si](C)(C)C |

Canonical SMILES |

CN([Si])[Si](C)(C)C |

Synonyms |

Tetramethylsilazane |

Origin of Product |

United States |

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetramethylsilazane serves as a universal internal standard in NMR spectroscopy. Its high volatility and distinct chemical shift make it ideal for calibrating chemical shifts in , , and NMR spectra. The chemical shift of TMS is defined as δ 0, allowing for easy comparison of other compounds' shifts. Its symmetric structure ensures sharp signals, which are crucial for accurate spectral analysis .

| NMR Type | Chemical Shift (δ) | Advantages |

|---|---|---|

| 0 | Sharp singlet signal | |

| 0 | Easily identifiable singlet | |

| 0 | Distinct resonance from other nuclei |

Chemical Vapor Deposition (CVD)

TMS is employed as a precursor in chemical vapor deposition processes for the synthesis of silicon-based materials such as silicon dioxide (SiO₂) and silicon carbide (SiC). The choice of deposition conditions determines the resulting material. TMS's ability to produce high-purity silicon films makes it valuable in semiconductor manufacturing .

Atmospheric Chemistry Studies

Recent studies have investigated the atmospheric degradation of TMS. The compound undergoes oxidation reactions that can lead to the formation of silicon oxide clusters and other reactive species. This research is significant for understanding the environmental impact of volatile organosilicon compounds (VOSiCs). Computational models have shown that TMS can participate in auto-oxidation processes, contributing to ozone formation and influencing atmospheric chemistry .

Synthesis of Organosilanes

TMS acts as a starting material for synthesizing more complex organosilanes. It undergoes various reactions to form silane derivatives used in diverse applications, including pharmaceuticals and materials science .

Case Study 1: Use in Semiconductor Fabrication

In a study on semiconductor fabrication, TMS was utilized as a precursor for depositing silicon carbide films through CVD. The resulting films exhibited excellent electrical properties and thermal stability, making them suitable for high-performance electronic devices.

Case Study 2: Environmental Impact Assessment

Research conducted on the atmospheric chemistry of TMS highlighted its role in forming secondary pollutants. The study utilized computational simulations to predict reaction pathways and identified key intermediates formed during TMS oxidation, contributing to a better understanding of its environmental behavior.

Chemical Reactions Analysis

Thermal Decomposition

Tetramethylsilazane undergoes thermal decomposition at elevated temperatures, which is critical for its application in chemical vapor deposition processes.

-

Initial Decomposition Pathway : The primary thermal decomposition pathway occurs at temperatures above 1160 K, where this compound breaks down to form methyl radicals (Me·) and trimethylsilyl radicals (Me₃Si·). This reaction is characterized by a low bond dissociation energy (BDE) of approximately 82.5 kcal/mol for the Si-C bond cleavage .

-

Secondary Reactions : Following the initial decomposition, several secondary reactions occur:

Oxidation Reactions

This compound also participates in oxidation reactions, particularly in atmospheric chemistry.

-

Auto-Oxidation Mechanism : The oxidation of this compound begins with hydrogen abstraction by hydroxyl radicals (- OH), forming the radical (CH₃)₃SiCH₂- . This radical can then engage in a cascade of reactions involving molecular oxygen (O₂), leading to the formation of various oxygenated products .

-

Temperature Dependence : The rate of oxidation reactions is highly temperature-dependent. As temperature increases from 300 K to 1500 K, the stabilization of certain radical intermediates decreases, while dissociation pathways become more favorable. For example, at elevated temperatures, the reaction:

becomes significant, indicating a shift towards more oxidized products .

Comparison with Similar Compounds

Table 1: Key Properties of TMS and Related Compounds

Preparation Methods

Reaction Mechanism and Stoichiometry

The ammonolysis reaction occurs in two stages:

-

Formation of Intermediate Species :

Intermediate aminosilanes form, with HCl as a byproduct.

-

Condensation to this compound :

Excess ammonia is recycled, enhancing process efficiency.

Optimization Parameters

-

Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.

-

Solvent Choice : Inert solvents like tetrahydrofuran (THF) or diethyl ether improve reaction control.

-

Ammonia Stoichiometry : A 4:1 molar ratio of NH₃ to (CH₃)₂SiCl₂ ensures complete conversion.

Table 1: Typical Reaction Conditions for Ammonolysis

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Pressure | Atmospheric |

| Molar Ratio (NH₃:SiCl₂) | 4:1 |

| Reaction Time | 6–8 hours |

Redistribution Reactions with Hexamethyldisilazane

An alternative route involves redistributing hexamethyldisilazane [(CH₃)₃Si]₂NH with dimethyldichlorosilane [(CH₃)₂SiCl₂]. This method leverages the equilibrium between silazanes and chlorosilanes to yield this compound.

Reaction Dynamics

The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃), which facilitate Si–N bond reorganization.

Advantages and Limitations

-

Advantages : Higher purity due to fewer byproducts; scalable for industrial production.

-

Limitations : Requires stringent moisture control to prevent hydrolysis of chlorosilanes.

Purification and Isolation Techniques

Crude this compound often contains residual ammonia, chlorides, and oligomeric byproducts. Fractional distillation under reduced pressure (10–20 mmHg) is employed to isolate the product, with a boiling point of 126–128°C. Adsorption over molecular sieves (3Å) further removes trace moisture.

Industrial Applications and Recent Advances

Ceramic Precursors

This compound serves as a precursor for silicon nitride (Si₃N₄) via pyrolysis:

This application dominates its commercial use, particularly in aerospace components.

Surface Modification

Functionalization of silica nanoparticles with this compound enhances hydrophobicity, critical for composite materials in electronics.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Tetramethylsilazane to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent choice (e.g., THF for controlled reactivity), and catalyst presence. Step-wise monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures intermediate verification . For example, highlights the use of TLC to track reaction progress in phosphazene derivatives, a method transferable to this compound systems. Purification via column chromatography or distillation should follow established protocols for silazane compounds.

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure and stability?

- Methodological Answer : Use a combination of ¹H/¹³C NMR for functional group identification, Fourier-transform infrared spectroscopy (FT-IR) for bond vibration analysis (e.g., Si-N stretches), and mass spectrometry for molecular weight confirmation. For crystalline derivatives, X-ray crystallography (as noted in for phosphazenes) provides definitive structural validation . Stability studies under varying humidity/temperature conditions can employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS).

Q. How should researchers handle this compound’s moisture sensitivity during experimental workflows?

- Methodological Answer : Conduct reactions under inert atmospheres (e.g., nitrogen/argon gloveboxes) and use anhydrous solvents. Storage should involve desiccants or vacuum-sealed containers. emphasizes safety protocols for hygroscopic compounds, including rigorous glovebox protocols and real-time moisture monitoring via Karl Fischer titration .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Apply triangulation by cross-validating results with multiple techniques (e.g., NMR, X-ray, computational modeling). recommends combining quantitative and qualitative data to resolve ambiguities, such as using Density Functional Theory (DFT) simulations to predict NMR chemical shifts or IR peaks . For unresolved discrepancies, replicate experiments with stricter environmental controls.

Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this compound’s reactivity?

- Methodological Answer : Control the false discovery rate (FDR) using the Benjamini-Hochberg procedure ( ) to minimize Type I errors in large datasets . Pair this with multivariate analysis (e.g., PCA) to identify key variables influencing reactivity. For dose-response studies, nonlinear regression models (e.g., Hill equations) are recommended.

Q. How can researchers design experiments to study the mechanistic pathways of this compound in crosslinking reactions?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled reactants) to trace reaction pathways. Use kinetic studies with pseudo-first-order conditions to isolate rate-determining steps. ’s synthesis protocol for phosphazenes exemplifies meticulous reaction monitoring, which can be adapted here . For advanced mechanistic insights, combine experimental data with ab initio calculations (e.g., transition state modeling).

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in this compound-based polymer studies?

- Methodological Answer : Document all synthesis parameters (e.g., solvent purity, stirring rate, humidity levels) as emphasized in . Use standardized reference materials for instrument calibration and share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. ’s recommendation for member checking and pilot surveys can be applied to validate protocols .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement Quality-by-Design (QbD) principles by defining critical quality attributes (CQAs) and process parameters (CPPs). Use Design of Experiments (DoE) to identify variability sources (e.g., raw material impurities, temperature gradients). ’s data validation framework for chemical databases provides a model for systematic error tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.